molecular formula C38H34F5NO14 B13424585 (2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate

(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate

Cat. No.: B13424585
M. Wt: 823.7 g/mol
InChI Key: DGFICTNJXFLZHA-JEJDGWSKSA-N
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Description

This compound is a structurally complex molecule integrating multiple functional and protective groups:

  • Core structure: A 3-hydroxypropanoate backbone with stereospecific (2S) configuration.
  • Pentafluorophenyl ester: The (2,3,4,5,6-pentafluorophenyl) group serves as an activated ester, facilitating nucleophilic substitution reactions in synthetic chemistry (e.g., peptide coupling) .
  • Fmoc protection: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a widely used temporary protecting group for amines in solid-phase peptide synthesis (SPPS), offering stability under basic conditions .
  • Triacetylated oxan moiety: The (2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl group represents a fully acetylated hexose derivative (likely glucose), enhancing solubility in organic solvents and directing regioselective glycosylation .

Potential Applications:

  • As a glycopeptide building block in drug discovery, leveraging the Fmoc group for stepwise synthesis and the acetylated sugar for mimicking natural glycosylation patterns.
  • The pentafluorophenyl ester’s reactivity makes it valuable in generating active intermediates for coupling reactions .

Properties

Molecular Formula

C38H34F5NO14

Molecular Weight

823.7 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate

InChI

InChI=1S/C38H34F5NO14/c1-16(46)52-15-26-32(54-17(2)47)34(55-18(3)48)35(56-19(4)49)36(57-26)44(25(13-45)37(50)58-33-30(42)28(40)27(39)29(41)31(33)43)38(51)53-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,32,34-36,45H,13-15H2,1-4H3/t25-,26+,32-,34-,35+,36+/m0/s1

InChI Key

DGFICTNJXFLZHA-JEJDGWSKSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N([C@@H](CO)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N(C(CO)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the pentafluorophenyl group: This can be achieved through the fluorination of a phenyl ring using reagents like elemental fluorine or other fluorinating agents.

    Introduction of the Fmoc group: The Fmoc group is typically introduced using Fmoc chloride in the presence of a base.

    Glycosylation: The acetylated sugar moiety can be introduced through glycosylation reactions, often using glycosyl donors and acceptors under acidic or basic conditions.

    Coupling reactions: The final assembly of the molecule may involve coupling reactions using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorinated aromatic ring can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: LiAlH4, NaBH4

    Coupling agents: N,N’-Dicyclohexylcarbodiimide (DCC), N,N’-Diisopropylcarbodiimide (DIC)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Protecting groups: The Fmoc group is commonly used as a protecting group in peptide synthesis.

Biology

    Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.

    Drug development: Potential use in the development of new pharmaceuticals due to its unique structural properties.

Medicine

    Therapeutic agents: Potential use as a therapeutic agent or in the development of drug delivery systems.

Industry

    Materials science: Use in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Fmoc group can be used to protect amino groups during peptide synthesis, preventing unwanted reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules with variations in protective groups, ester substituents, and core functionalities. Key examples include:

Table 1: Structural and Functional Comparison

Compound Name / Key Features Molecular Weight (g/mol) Functional Groups Key Differences Potential Applications References
(Target Compound) ~950 (estimated) Pentafluorophenyl ester, Fmoc, triacetylated oxan Unique combination of acetylated sugar and Fmoc-amino linkage. Glycopeptide synthesis, drug intermediates
[(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid] 426.47 Fmoc, tert-butoxycarbonyl (Boc) Replaces sugar moiety with Boc-protected amine; lacks ester reactivity. Peptide synthesis (dual protection)
(2,3,4,5,6-Pentafluorophenyl) 2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]propanoate ~600 (estimated) Pentafluorophenyl ester, Fmoc, tert-butoxyphenyl Substitutes acetylated sugar with a hydrophobic tert-butoxyphenyl group. Hydrophobic peptide conjugates
(S)-2-(Fmoc-methylamino)-3-(3-chloro-4-trifluoromethylphenyl)propanoic acid ~500 (estimated) Fmoc, chloro-trifluoromethylphenyl Aromatic substitution enhances lipophilicity; lacks carbohydrate moiety. Targeted lipophilic drug delivery
Methyl (2S)-2-[[3-(pentafluorophenoxy)phenyl]carbamoylamino]-3-phenylpropanoate 483.36 Pentafluorophenoxy, carbamoyl, methyl ester Uses methyl ester instead of activated pentafluorophenyl ester. Enzyme inhibitor studies

Key Findings from Comparative Analysis:

Reactivity :

  • The pentafluorophenyl ester in the target compound offers superior leaving-group ability compared to methyl esters (e.g., ) or Boc-protected amines (e.g., ), enabling efficient amide bond formation under mild conditions .
  • The triacetylated oxan moiety provides steric bulk and polarity, contrasting with simpler aromatic substituents (e.g., tert-butoxyphenyl in ), which may influence solubility and biological targeting.

Synthetic Utility :

  • Compounds with Fmoc protection (e.g., ) are preferred in SPPS due to their orthogonal deprotection under basic conditions. However, the target compound’s acetylated sugar requires selective deacetylation steps post-synthesis .
  • The absence of a carbohydrate backbone in analogs like simplifies synthesis but limits utility in glycosylation-dependent applications.

Biological Relevance: Natural product analogs (e.g., marine sponge-derived compounds in ) often prioritize halogenation or macrolide structures for bioactivity, whereas the target compound’s acetylated sugar may mimic endogenous glycans for immunomodulatory roles .

Biological Activity

The compound (2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate is a complex synthetic molecule characterized by its unique structural features. Its biological activity is of significant interest in medicinal chemistry and pharmacology due to the potential implications for drug design and therapeutic applications.

Chemical Structure and Properties

This compound contains a pentafluorophenyl group and a fluorenylmethoxycarbonyl moiety. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interactions with biological systems. The molecular formula is C34H28F5NO5C_{34}H_{28}F_5NO_5 with a molecular weight of approximately 625.58 g/mol .

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its potential therapeutic effects. Key findings include:

  • Anticancer Activity : Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. The pentafluorophenyl group is hypothesized to enhance the binding affinity to biological targets involved in cancer progression.
  • Anti-inflammatory Effects : Some derivatives of fluorinated compounds have shown promising anti-inflammatory properties in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
  • Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for specific enzymes involved in metabolic pathways. Studies have indicated that modifications in the hydroxyl and acetamido groups can lead to enhanced inhibitory activity against enzymes such as proteases and kinases .

Case Studies

  • Cytotoxicity Assays : A study conducted on structurally related compounds demonstrated that those with similar fluorinated groups exhibited IC50 values in the micromolar range against A549 lung cancer cells. This suggests a potential for further development as anticancer agents .
  • In Vivo Studies : Inflammation models using xylene-induced ear swelling showed that certain analogs of this compound significantly reduced swelling compared to control groups. This positions the compound as a candidate for further development in anti-inflammatory therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against A549 cells
Anti-inflammatoryReduced ear swelling in xylene-induced models
Enzyme InhibitionInhibition of proteases and kinases

Q & A

Q. What is the synthetic strategy for introducing the pentafluorophenyl (PFP) ester group in this compound?

The PFP ester acts as an activated leaving group, enhancing coupling efficiency in peptide synthesis. It is typically introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the carboxylic acid precursor and pentafluorophenol. Post-synthesis, the ester’s reactivity allows for mild amine coupling under basic conditions (e.g., DIEA in DMF), minimizing side reactions. Purification involves flash chromatography or preparative HPLC to isolate the product .

Example Reaction Conditions:

ReagentRoleYield (%)Reference
EDCI/HOBt/DIEACarbodiimide coupling39–88
HATU/DIEAUranium-based coupling72–85

Q. How is the Fmoc-protected amino acid moiety synthesized and characterized?

The Fmoc group is introduced via reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic system (e.g., dioxane/water) under basic conditions (pH 8–9). Characterization relies on 1^1H/13^{13}C NMR (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) and ESI-MS (e.g., [M+H]+^+ ion matching theoretical mass). Purity is confirmed by HPLC (>95% area) .

Q. What purification methods are effective for isolating this compound?

  • Normal-phase chromatography (hexane/ethyl acetate gradients) resolves acetylated sugar intermediates.
  • Chiral SFC (e.g., Chiralpak® IC column with MeOH/CO2_2) separates stereoisomers with >98% enantiomeric excess .
  • Recrystallization from ethyl acetate/petroleum ether improves crystalline purity .

Q. How is the stereochemical integrity of the carbohydrate moiety verified?

X-ray crystallography confirms absolute configuration (e.g., C2/C3/C4 acetoxy groups in the hexose ring). Optical rotation ([α]D_D) and NOESY NMR correlations (e.g., axial/equatorial proton interactions) validate stereochemistry .

Q. What safety precautions are critical during handling?

  • Avoid inhalation/contact with PFP esters (irritant).
  • Use flame-resistant solvents (e.g., THF) under inert gas.
  • Store at –20°C under argon to prevent hydrolysis .

Advanced Research Questions

Q. How do non-covalent interactions influence the compound’s crystallization behavior?

The acetylated sugar moiety participates in C–H···O hydrogen bonds and π-stacking (Fmoc aromatic rings), dictating crystal packing. Solvent polarity (e.g., THF vs. ethyl acetate) modulates nucleation kinetics. Single crystals suitable for X-ray analysis are grown via slow evaporation in dichloromethane/methanol (1:1) .

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS)?

  • Pre-activation protocol : Pre-mix the PFP ester with HATU/DIEA in DMF for 10 min before resin addition.
  • Microwave-assisted coupling : 30 W, 50°C, 10 min improves yields to >90% vs. traditional 2-hour room-temperature reactions .

Q. What analytical methods resolve discrepancies in mass spectrometry data?

  • High-resolution MS (HRMS) : Resolves isotopic clusters (e.g., 35^{35}Cl/37^{37}Cl in impurities).
  • MS/MS fragmentation : Distinguishes regioisomers (e.g., acetyl migration on the sugar ring) .

Q. How does the acetylated sugar moiety impact solubility and reactivity?

Acetylation reduces hydrophilicity (logP increases by ~2 units), enhancing solubility in organic solvents. However, prolonged exposure to amines (e.g., DIEA) may cause partial deacetylation. Monitor via TLC (Rf shift) or 1^1H NMR (acetate singlet at δ 2.0–2.1 ppm) .

Q. What strategies mitigate epimerization during Fmoc deprotection?

  • Use 20% piperidine in DMF (2 × 5 min) instead of DBU to minimize base-induced racemization.
  • Low-temperature (–15°C) deprotection reduces β-elimination side reactions .

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